

Characterization of Heptadecan-9-yl 8-bromooctanoate: A Guide to Analytical Methods

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

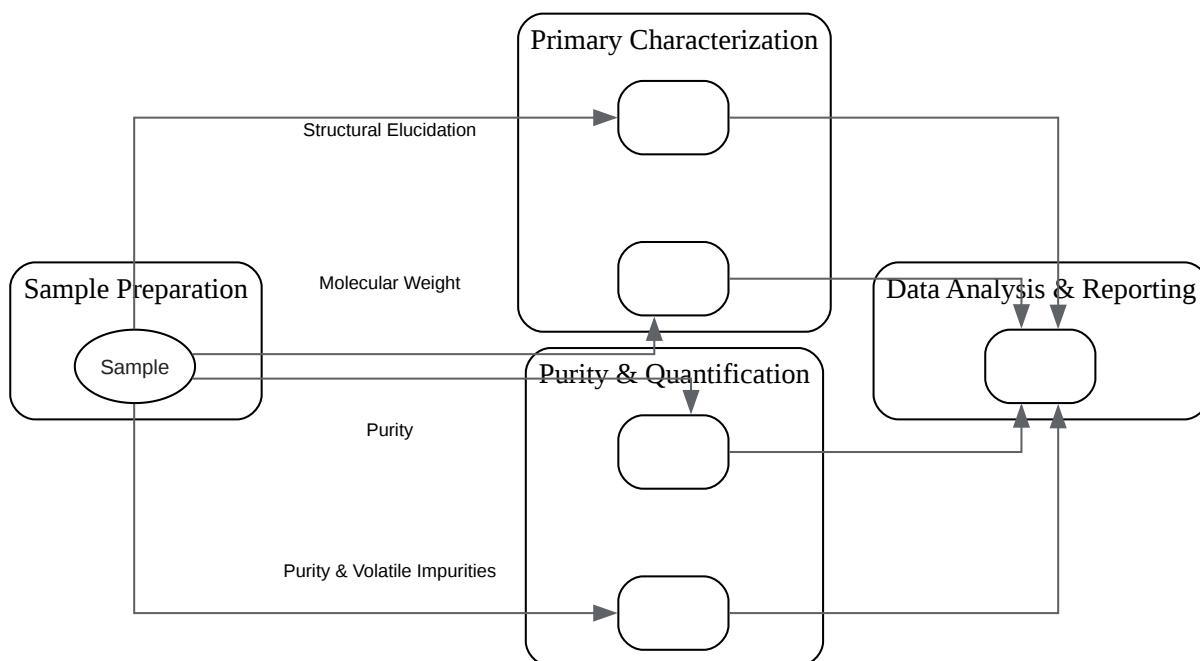
Compound Name:	Heptadecan-9-yl 8-bromooctanoate
Cat. No.:	B8820120

[Get Quote](#)

For Immediate Release

This application note provides detailed protocols for the analytical characterization of **Heptadecan-9-yl 8-bromooctanoate**, a key lipid component often used in the development of drug delivery systems such as lipid nanoparticles. The following sections offer a comprehensive guide for researchers, scientists, and drug development professionals to ensure accurate identification, purity assessment, and quantification of this compound.

Heptadecan-9-yl 8-bromooctanoate is a long-chain functionalized ester with the molecular formula C₂₅H₄₉BrO₂.^{[1][2]} Its molecular weight is approximately 461.56 g/mol .^[1] It typically appears as a colorless to light yellow liquid.^[1] Proper characterization is crucial for its application in pharmaceutical formulations.


Physicochemical Properties

A summary of the key physicochemical properties of **Heptadecan-9-yl 8-bromooctanoate** is presented in Table 1. Purity levels are commonly determined by Nuclear Magnetic Resonance (NMR) spectroscopy and can vary between batches.^{[1][2][3]}

Property	Value	Source
Molecular Formula	C ₂₅ H ₄₉ BrO ₂	[1] [2]
Molecular Weight	461.56 g/mol	[1]
Appearance	Colorless to light yellow liquid	[1]
Purity (by NMR)	90% - 98%	[2] [3]
Storage	-20°C (pure form)	[1] [2]

Analytical Techniques

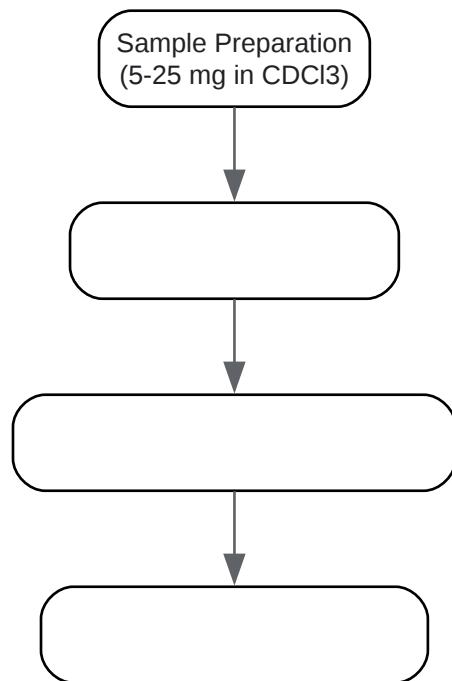
A multi-pronged analytical approach is recommended for the comprehensive characterization of **Heptadecan-9-yl 8-bromooctanoate**. This typically involves Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, and Chromatography for purity assessment.

[Click to download full resolution via product page](#)**Figure 1:** General analytical workflow for characterization.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for the structural confirmation of **Heptadecan-9-yl 8-bromooctanoate**. Both ^1H and ^{13}C NMR are essential for a complete analysis.


Protocol for ^1H NMR:

- Sample Preparation: Accurately weigh 5-25 mg of **Heptadecan-9-yl 8-bromooctanoate** and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
 - Pulse Angle: 90°
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay (D1): 5 seconds (to ensure full relaxation for accurate integration)
 - Number of Scans: 16-64 (adjust for optimal signal-to-noise)
- Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) followed by Fourier transformation. Phase and baseline correct the spectrum.
- Spectral Interpretation: The ^1H NMR spectrum should be consistent with the structure of **Heptadecan-9-yl 8-bromooctanoate**. Key expected signals are summarized in Table 2.

Protons	Expected Chemical Shift (δ) ppm	Multiplicity
Terminal Methyl (-CH ₃)	0.85 - 0.95	Triplet
Methylene Chain (-CH ₂) _n -	1.20 - 1.45	Multiplet
β -Methylene to Carbonyl (-CH ₂ -CH ₂ -COOR)	1.55 - 1.70	Multiplet
α -Methylene to Carbonyl (-CH ₂ -COOR)	2.25 - 2.35	Triplet
Methylene adjacent to Bromine (-CH ₂ -Br)	3.35 - 3.45	Triplet
Methine of Ester (-CH-O-)	4.80 - 4.95	Multiplet

Protocol for ¹³C NMR:

- Sample Preparation: Use a more concentrated sample, typically 50-100 mg, dissolved in 0.6-0.7 mL of CDCl₃.
- Acquisition Parameters:
 - Pulse Program: Inverse-gated decoupling for quantitative analysis.
 - Relaxation Delay (D1): 10-20 seconds.
 - Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
- Spectral Interpretation: The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon of the ester group is expected to be significantly downfield.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies sielc.com
- 3. assets.fishersci.com [assets.fishersci.com]
- To cite this document: BenchChem. [Characterization of Heptadecan-9-yl 8-bromooctanoate: A Guide to Analytical Methods]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8820120#analytical-methods-for-heptadecan-9-yl-8-bromooctanoate-characterization>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com